molecular formula C17H15Cl2N3O2S B2823745 N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide CAS No. 854004-52-7

N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide

Cat. No. B2823745
CAS RN: 854004-52-7
M. Wt: 396.29
InChI Key: PNZYMBXXSGKJJY-UHFFFAOYSA-N
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Description

N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide, commonly known as DTT, is a chemical compound with potential applications in scientific research. It is a thiazole-based compound that has been synthesized using various methods.

Scientific Research Applications

Carcinogenicity Studies

Carcinogenicity research involving compounds related to N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide has been conducted. For example, Cohen et al. (1975) investigated the carcinogenicity of several 5-nitrofurans with heterocyclic substituents, providing insights into the potential carcinogenic effects of related compounds (Cohen et al., 1975).

Pharmacological Properties

Stec et al. (2011) explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, including similar heterocyclic compounds. This study offers insights into the metabolic stability and pharmacological properties of compounds like N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide (Stec et al., 2011).

Antinociceptive and Anti-inflammatory Properties

Selvam et al. (2012) synthesized and evaluated thiazolopyrimidine derivatives for their antinociceptive and anti-inflammatory properties. These findings provide a basis for understanding the potential therapeutic applications of related compounds (Selvam et al., 2012).

Antimicrobial Activity

Katsura et al. (1999) synthesized and evaluated compounds with guanidino and thiazole structures for antimicrobial activity against Helicobacter pylori. These studies are relevant for assessing the antimicrobial potential of similar compounds (Katsura et al., 1999).

Antifibrotic and Anticancer Activity

Kaminskyy et al. (2016) investigated the antifibrotic and anticancer activity of amino(imino)thiazolidinone derivatives. This research highlights the potential of thiazolidinone derivatives in treating fibrosis and cancer (Kaminskyy et al., 2016).

properties

IUPAC Name

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2S/c18-12-3-4-15(19)11(6-12)7-14-9-21-17(25-14)22-16(23)10-20-8-13-2-1-5-24-13/h1-6,9,20H,7-8,10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZYMBXXSGKJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide

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